2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine
Description
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H15BrFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3 |
InChI Key |
HNWKHUXDPYFRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=C(C=C2)F)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Method of 3-Bromo-4-fluorobenzaldehyde
- Starting material: 4-fluorobenzaldehyde
- Reagents: Sodium bromide, hydrochloric acid (35%), sodium hypochlorite (8-10%)
- Solvent: Dichloromethane and water
- Conditions: Ultrasonic irradiation, temperature controlled at 20-25 °C
-
- Dissolve 4-fluorobenzaldehyde in dichloromethane (Solution A).
- Dissolve sodium bromide in water, add hydrochloric acid (Solution B).
- Mix solutions A and B, apply ultrasonic waves, and slowly add sodium hypochlorite solution dropwise over 1 hour.
- Continue ultrasonic treatment and stirring for 30 minutes, then allow the mixture to stand for 15 minutes.
- Separate the organic phase, wash to neutrality, dry, and remove solvent.
- Purify the crude product by bulk melting crystallization at 31 °C.
Yield and Purity: Approximately 90-92% yield with purity >99% (by melting crystallization).
| Step | Reagent/Condition | Quantity/Range | Notes |
|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde | 1.0 mol | Dissolved in 140-180 mL DCM |
| 2 | Sodium bromide | 1.0-1.03 mol | Dissolved in 90-110 mL water |
| 3 | Hydrochloric acid (35%) | 90-110 mL | Added to sodium bromide solution |
| 4 | Sodium hypochlorite (8-10%) | 1.01-1.04 mol | Added dropwise over 1 hour |
| 5 | Temperature | 20-25 °C | Ultrasonic irradiation applied |
| 6 | Crystallization temperature | 31 °C | Bulk melting crystallization |
This method offers a safer and environmentally friendlier alternative to traditional bromination methods, avoiding the use of elemental bromine and toxic chlorinated reagents.
Construction of the 5,5-Dimethylmorpholine Ring
The morpholine ring with 5,5-dimethyl substitution is typically synthesized by cyclization of appropriate keto or hydroxy intermediates, followed by reduction and ring closure.
General Synthetic Approach for Substituted Morpholines
- Starting materials: Keto forms of hydroxymorpholines or substituted phenyl ketones
- Reduction: Sodium borohydride to reduce keto groups to diols
- Cyclization: Acid-catalyzed cyclization using sulfuric acid in methylene chloride
- Outcome: Formation of optically active substituted morpholines, including 5,5-dimethyl derivatives
This approach, adapted from literature on 3,5,5-trimethylmorpholine analogues, can be applied to 5,5-dimethylmorpholine derivatives by selecting appropriate precursors.
Coupling of the 3-Bromo-4-fluorophenyl Moiety with 5,5-Dimethylmorpholine
After preparing the 3-bromo-4-fluorophenyl intermediate and the 5,5-dimethylmorpholine ring, the two fragments are coupled typically through nucleophilic substitution or palladium-catalyzed cross-coupling methods.
Nucleophilic Aromatic Substitution
- The bromine atom on the aromatic ring serves as a leaving group.
- The nucleophilic nitrogen on the morpholine ring attacks the aromatic carbon bearing the bromine.
- Reaction conditions often involve polar aprotic solvents and mild heating.
Alternative Cross-Coupling Approaches
- Palladium-catalyzed amination or Buchwald-Hartwig coupling can be used for efficient C-N bond formation.
- Ligands and bases are selected to optimize yield and selectivity.
- Reaction temperature typically ranges from 80 to 110 °C.
Summary Table of Preparation Steps
Research Findings and Notes
- The ultrasonic-assisted bromination method for 3-bromo-4-fluorobenzaldehyde is advantageous for safety and environmental impact compared to traditional bromine usage.
- The morpholine ring synthesis via reduction and acid-catalyzed cyclization is well-established and adaptable to various substitutions including 5,5-dimethyl groups.
- Cross-coupling techniques provide versatility in assembling the final compound, allowing for functional group tolerance and high selectivity.
- Optimization of reaction conditions such as temperature, solvent, and reagent equivalents is crucial to maximize yield and purity.
- No direct preparation protocols for 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine were found in unreliable sources; the above synthesis is inferred from closely related compounds and intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes the following key reactions:
-
Suzuki-Miyaura Cross-Coupling
-
The bromine atom at the 3-position of the phenyl ring participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction replaces bromine with substituted aromatic groups, enabling structural diversification .
-
Example: Reaction with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3 catalysis yields biaryl derivatives .
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
Fluorine at the 4-position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Reactivity is enhanced by electron-withdrawing effects of bromine and morpholine’s nitrogen.
-
-
Reduction of the Morpholine Ring
-
Halogen Exchange
-
Oxidative Functionalization
-
The morpholine ring undergoes oxidation with reagents like KMnO₄ or CrO₃, leading to ring-opening or hydroxylation.
-
Common Reagents and Conditions
Mechanistic Insights
-
Suzuki Coupling Regioselectivity : The bromine atom’s position directs coupling to the 3-bromo site, confirmed via NOESY experiments . Steric effects from the 5,5-dimethyl groups limit reactivity at the morpholine ring .
-
SNAr Reactivity : Fluorine’s substitution is accelerated by electron-withdrawing bromine, with reaction rates influenced by solvent polarity (DMF > THF).
-
Morpholine Ring Stability : The 5,5-dimethyl groups confer steric protection, reducing ring-opening during harsh conditions (e.g., strong acids).
Comparative Reactivity
| Functional Group | Reaction Partner | Rate (Relative) | Selectivity |
|---|---|---|---|
| C-Br (Ar) | Aryl boronic acids | High | >95% |
| C-F (Ar) | Piperidine | Moderate | 70–80% |
| Morpholine O | LiAlH₄ | Low | 50–60% |
Challenges and Limitations
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
- Structure : Features a 4-bromophenyl group and a 2,5,5-trimethylmorpholine ring.
- Key Differences :
- Substituent Position : The bromine is para-substituted on the phenyl ring compared to the meta/para bromo-fluoro substitution in the target compound.
- Morpholine Methylation : Additional methyl group at position 2 in the morpholine ring.
- Impact on Properties: Molecular Weight: 284.20 g/mol (vs. higher for the target compound due to fluorine). Electronic Effects: Lack of fluorine diminishes electronegativity at the phenyl ring, altering dipole interactions .
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
- Structure : A highly fluorinated benzene derivative with bromine and difluoromethoxy groups.
- Key Differences: Non-morpholine core but shares bromo-fluoro substitution patterns.
- Impact on Properties :
- Lipophilicity : XLogP3 = 5.3 indicates high lipophilicity, driven by multiple fluorine atoms.
- Stability : Fluorine enhances metabolic stability and resistance to oxidation.
- Electron-Withdrawing Effects : The trifluorobenzene moiety may influence electronic properties differently than morpholine-based systems .
2-[(2-Ethoxyphenoxy)methyl]-5,5-dimethylmorpholine (Viloxazine Impurity 44)
- Structure: 5,5-dimethylmorpholine with a 2-ethoxyphenoxy substituent.
- Key Differences: Ethoxy-phenoxy group vs. bromo-fluorophenyl group.
- Impact on Properties: Density: 1.013 g/cm³ (predicted), lower than brominated analogs due to ethoxy group. Acidity: pKa ≈ 8.60, suggesting moderate basicity comparable to other morpholine derivatives. Pharmacology: Viloxazine derivatives target norepinephrine reuptake; bromo-fluoro substitution in the target compound may shift activity toward serotoninergic pathways .
Structural and Functional Analysis
Substituent Effects
Physicochemical Properties
Biological Activity
2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a bromo and fluorophenyl group. The presence of halogens (bromine and fluorine) is expected to influence its biological activity by enhancing binding affinity to target proteins or enzymes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes, potentially inhibiting their activity. This is common in compounds designed to target cancer pathways or other disease-related biological processes.
- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle in cancer cells, particularly at the G2 phase, leading to apoptosis.
- Antiviral Activity : Some derivatives of morpholine compounds have demonstrated antiviral properties, suggesting that this compound may also have similar effects against viral infections.
Biological Activity Data
Research has highlighted various biological activities associated with morpholine derivatives. Below is a summary table of relevant findings from studies involving similar compounds:
Case Studies
- Cancer Research : A study evaluated the effects of various morpholine derivatives on non-small cell lung cancer (NSCLC) cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation by targeting FGFR1 pathways, indicating potential for development as anticancer agents .
- Antiviral Applications : Research focused on the antiviral properties of morpholine derivatives against Dengue virus (DENV). Compounds were synthesized and tested for their ability to inhibit AAK1, a promising target for antiviral therapy . While specific data for this compound is limited, the structural similarities suggest potential efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves two key steps: (1) Formation of the bromo-fluorophenyl moiety via Suzuki-Miyaura coupling or electrophilic halogenation , and (2) construction of the 5,5-dimethylmorpholine ring through cyclization of a diol precursor with dimethylamine under acidic conditions. Critical parameters include temperature control (<80°C to avoid decomposition of halogenated intermediates), catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and anhydrous conditions to prevent hydrolysis of intermediates. Literature on analogous morpholine derivatives highlights the use of similar strategies for regioselective aryl functionalization .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Structural Confirmation : Use X-ray crystallography (as demonstrated for structurally related bromo-methoxy-phenyl compounds) to resolve stereochemistry and bond angles .
- Purity Analysis : HPLC (with UV detection at 254 nm) or GC (using a polar column) is recommended, with purity thresholds >95% as per industry standards for research-grade compounds .
- Spectroscopic Characterization : ¹H/¹³C NMR (to confirm substitution patterns on the phenyl and morpholine rings) and ¹⁹F NMR (to verify fluorophenyl integrity).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
- Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphism , solvent effects , or trace impurities . To address this:
- Perform controlled recrystallization in varying solvents (e.g., ethanol vs. hexane) to isolate polymorphs.
- Use DSC (Differential Scanning Calorimetry) to identify thermal transitions linked to polymorphic forms.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
- Replicate synthesis under strictly anhydrous conditions to minimize hydrolytic byproducts .
Q. What methodologies are recommended for investigating the hydrolytic stability of the morpholine ring under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies by incubating the compound in buffers at pH 1–13 (37°C, 1–14 days).
- Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ring-opened amines or ketones).
- Use kinetic modeling (e.g., pseudo-first-order kinetics) to calculate degradation rates. Storage recommendations for similar morpholine derivatives (e.g., 0–6°C for light-sensitive analogs) suggest pH-dependent instability .
Q. What computational approaches can predict the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the bromo-fluorophenyl ring.
- Molecular Dynamics (MD) Simulations : Model solvation effects on transition states in polar aprotic solvents (e.g., DMF).
- SAR (Structure-Activity Relationship) Studies : Compare with literature data on analogous bromophenyl-morpholine derivatives to predict regioselectivity .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Perform phase-solubility studies using a shake-flask method with HPLC quantification. Test solvents spanning a wide polarity range (e.g., hexane, DCM, MeOH, water).
- Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
- Account for temperature effects by repeating experiments at 25°C and 40°C. Prior studies on halogenated phenols suggest bromine and fluorine substituents significantly alter hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
